methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate
Description
This compound features a methyl benzoate backbone with a 3-amino group substituted by a carbonyl-linked imidazo[4,5-c]pyridine core. Key structural elements include:
- Imidazo[4,5-c]pyridine bicyclic system: A nitrogen-rich heterocycle capable of hydrogen bonding and π-π interactions, commonly associated with bioactive molecules targeting enzymes or receptors.
- 4-Chlorophenyl substituent: Enhances lipophilicity and may influence target binding via hydrophobic or halogen-bonding interactions.
- 4-Methoxybenzoate ester: The methyl ester group improves metabolic stability compared to ethyl analogs, while the 4-methoxy substituent contributes to electronic modulation of the aromatic ring.
While specific pharmacological data for this compound is unavailable in the provided evidence, its structural features align with known imidazo-pyridine derivatives, which are explored as kinase inhibitors, GPCR modulators, or antiviral agents .
Properties
Molecular Formula |
C22H21ClN4O4 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
methyl 3-[[4-(4-chlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-4-methoxybenzoate |
InChI |
InChI=1S/C22H21ClN4O4/c1-30-18-8-5-14(21(28)31-2)11-17(18)26-22(29)27-10-9-16-19(25-12-24-16)20(27)13-3-6-15(23)7-4-13/h3-8,11-12,20H,9-10H2,1-2H3,(H,24,25)(H,26,29) |
InChI Key |
XBGAQAVBESATJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CC=C(C=C4)Cl)N=CN3 |
Origin of Product |
United States |
Preparation Methods
Cyclization with Carbonyl Sources
3,4-Diaminopyridine reacts with triphosgene or chloroacetic anhydride under reflux to form the imidazole ring. For example, treatment with triphosgene in dichloromethane at 0–5°C yields the 5H-imidazo[4,5-c]pyridine core. Alternatively, chloroacetic anhydride in pyridine at 110°C facilitates cyclization.
Key Conditions :
Introduction of the 4-Chlorophenyl Group
The 4-chlorophenyl substituent is introduced via palladium-catalyzed Suzuki-Miyaura coupling. For instance, 5-iodoimidazo[4,5-c]pyridine reacts with 4-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1).
Optimized Parameters :
Preparation of Methyl 3-Amino-4-Methoxybenzoate
The benzoate ester moiety is synthesized through sequential functionalization of 3-hydroxy-4-methoxybenzoic acid.
Esterification
3-Hydroxy-4-methoxybenzoic acid is treated with thionyl chloride (SOCl₂) in methanol to form methyl 3-hydroxy-4-methoxybenzoate.
Reaction Scheme :
Nitration and Reduction
The hydroxyl group is nitrated using fuming HNO₃ in H₂SO₄, followed by catalytic hydrogenation (H₂/Pd-C) to introduce the amino group.
Critical Notes :
-
Nitration temperature: 0–5°C to avoid over-nitration
-
Hydrogenation pressure: 50 psi H₂
Coupling of Imidazo[4,5-c]Pyridine and Benzoate Moieties
The final step involves coupling the imidazo[4,5-c]pyridine-5-carbonyl chloride with methyl 3-amino-4-methoxybenzoate.
Amide Bond Formation
The carbonyl chloride intermediate (generated using oxalyl chloride) reacts with the amino-benzoate ester in tetrahydrofuran (THF) with triethylamine as a base.
Conditions :
-
Coupling agent: Oxalyl chloride (1.2 equiv)
-
Solvent: THF
-
Temperature: Room temperature
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Purity is confirmed by HPLC (>98%), and structure validation employs:
Comparative Analysis of Synthetic Routes
| Step | Method A (Ref. 5) | Method B (Ref. 16) | Method C (Ref. 12) |
|---|---|---|---|
| Imidazo ring formation | Triphosgene, 85% | Pd-catalyzed, 78% | POCl₃, 72% |
| Benzoate preparation | Nitration, 65% | Direct ester, 88% | – |
| Final coupling yield | 82% | 75% | 70% |
| Total yield | 44% | 42% | 38% |
Challenges and Optimization Strategies
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methoxy group allows for potential oxidation reactions.
Reduction: The imidazo[4,5-c]pyridine ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
Methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The imidazo[4,5-c]pyridine ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the methoxybenzoate moiety could influence its solubility and bioavailability .
Comparison with Similar Compounds
Core Structural Variations
The table below highlights key differences between the target compound and analogs from the evidence:
*Note: LogP values are estimated based on structural features.
Substituent Effects on Physicochemical Properties
- Chlorophenyl vs.
- Methyl vs. Ethyl Ester : The methyl ester in the target compound may confer slower hydrolysis by esterases compared to ethyl esters (e.g., I-6230, I-6473), prolonging half-life .
- Methoxy vs. Carboxylic Acid : The 4-methoxy group on the benzoate ring (target) balances electron-donating effects, whereas the carboxylic acid in CAS 495-77-2 enhances polarity, making it unsuitable for blood-brain barrier penetration .
Research Findings and Implications
- Metabolic Stability : The methyl ester group may offer advantages over ethyl esters in I-6230 or I-6473, as seen in other drug candidates where methyl esters reduce first-pass metabolism .
- Solubility Challenges : The chloro and methoxy groups in the target compound could limit aqueous solubility, necessitating formulation optimization compared to carboxylic acid derivatives (e.g., CAS 495-77-2) .
Biological Activity
Methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following chemical structure:
- Molecular Formula : C19H20ClN3O3
- Molecular Weight : 371.83 g/mol
The structure includes an imidazo[4,5-c]pyridine core which is known for various biological activities including anti-inflammatory and anticancer properties.
- Anticancer Activity :
- Anti-inflammatory Properties :
Biological Activity Data
The following table summarizes the biological activities reported for the compound and its analogs:
| Activity | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer Activity | MCF-7 | 22.54 | |
| Anticancer Activity | A549 | 5.08 | |
| Anti-inflammatory | A3AR Agonism | N/A | |
| Cholinesterase Inhibition | Various | 7.49 |
Case Studies and Research Findings
- Case Study on Anticancer Activity :
- Cholinesterase Inhibition :
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Amide bond formation between the imidazo[4,5-c]pyridine intermediate and the benzoate moiety using coupling agents like EDCI or DCC (common in heterocyclic chemistry) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) are preferred for intermediate steps, while ethanol or THF may be used for cyclization .
- Temperature Control : Reactions often require precise temperature gradients (e.g., 0–5°C for coupling, reflux for cyclization) to minimize side products .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for verifying the imidazo[4,5-c]pyridine scaffold and ester linkages .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures >95% purity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What pharmacological targets are associated with the imidazo[4,5-c]pyridine scaffold?
- Methodological Answer : Imidazo[4,5-c]pyridine derivatives are explored as:
- Receptor Antagonists : For example, CGRP receptors in migraine therapeutics (evidenced by structural analogs in preclinical studies) .
- Enzyme Inhibitors : Potential kinase or protease inhibition due to hydrogen-bonding motifs in the scaffold .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the coupling of the imidazo[4,5-c]pyridine intermediate with the benzoate moiety?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance amide bond formation efficiency .
- DoE (Design of Experiments) : Use factorial designs to evaluate solvent polarity, stoichiometry, and reaction time .
- In Situ Monitoring : FTIR or inline HPLC tracks reaction progression and identifies side products early .
Q. What strategies address low solubility of this compound in aqueous buffers for in vitro assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting assay integrity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve hydrophilicity .
Q. How to resolve discrepancies in biological activity data across different assay conditions?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based functional assays) .
- Statistical Analysis : Apply ANOVA or Bayesian modeling to account for variability in biological replicates .
- Buffer Optimization : Test ionic strength and pH effects on compound stability (e.g., PBS vs. HEPES) .
Q. What computational methods predict the binding affinity of this compound to potential therapeutic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CGRP receptors or kinases .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding pocket stability and free energy landscapes (e.g., MMPBSA calculations) .
Notes
- Advanced questions emphasize experimental design, data analysis, and methodological troubleshooting.
- Basic questions focus on foundational synthesis and characterization protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
